Pepa

Catalog No.
S002852
CAS No.
141286-78-4
M.F
C16H16F2N2O4S2
M. Wt
402.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pepa

CAS Number

141286-78-4

Product Name

Pepa

IUPAC Name

2-[4-[2-(benzenesulfonamido)ethylsulfanyl]-2,6-difluorophenoxy]acetamide

Molecular Formula

C16H16F2N2O4S2

Molecular Weight

402.4 g/mol

InChI

InChI=1S/C16H16F2N2O4S2/c17-13-8-11(9-14(18)16(13)24-10-15(19)21)25-7-6-20-26(22,23)12-4-2-1-3-5-12/h1-5,8-9,20H,6-7,10H2,(H2,19,21)

InChI Key

GTACSIONMHMRPD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCSC2=CC(=C(C(=C2)F)OCC(=O)N)F

Synonyms

4-(2-(phenylsulfonylamino)ethylthio)-2,6-difluorophenoxyacetamide, 4-PEPA

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCSC2=CC(=C(C(=C2)F)OCC(=O)N)F

Description

The exact mass of the compound Pepa is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Glycolates - Phenoxyacetates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Application in Biochemistry

Field: Biochemistry and Microbiology

Summary of Application: PepA, a glutamyl (aspartyl)-specific aminopeptidase, is an intracellular exopeptidase present in Lactic Acid Bacteria (LAB). LAB are auxotrophic for a number of amino acids and have one of the strongest proteolytic systems to acquit their amino acid requirements .

Methods of Application: The pepA gene from Lactobacillus delbrueckii ssp. lactis DSM 20072 was cloned and characterized after purification .

Results or Outcomes: The enzyme showed promising properties for application, with an optimum pH value of 6.0 and temperature stability after three days, 20°C below the optimum temperature .

Application in Neuroscience

Field: Neuroscience

Summary of Application: A novel sulfonylamino compound, 4-[2-(phenylsulfonylamino)ethylthio]-2,6-difluoro-phenoxyacetamide (PEPA), selectively potentiates glutamate receptors of the AMPA subtype .

Results or Outcomes: PEPA produced a sevenfold increase in AMPA receptor affinity for glutamate. It was found to be a novel, flop-preferring allosteric modulator of AMPA receptor desensitization at least 100 times more potent than aniracetam .

Application in Material Science

Field: Material Science

Summary of Application: The water solubility of PEPA-containing polyether was studied by a solubility experiment .

Methods of Application: The influences of the number of carbon atoms in a unit of polyether chain on the fire protection, thermal degradation, and char formation of the fire-resistant coatings were investigated by combustion test, intumescent factor, TG, FTIR, XPS, and SEM .

Application in Environmental Science

Field: Environmental Science

Summary of Application: Polyethylene Polyamine (PEPA)-Loaded MCM-41 is used as a potential CO2 sorbent .

Methods of Application: Four additives of ether compounds were separately coimpregnated with PEPA into MCM-41 to prepare the composite chemisorbents for CO2 adsorption .

Results or Outcomes: For 40 wt.% PEPA-loaded MCM-41, the CO2 adsorption capacity and amine efficiency at 60 °C were 1.34 mmol/g and 0.18 mol CO2/mol N, respectively .

Application in Material Science

Summary of Application: PEPA-functionalized graphene oxide is used for fire safety enhancement of polypropylene .

Application in Swarm Robotics

Field: Swarm Robotics

Summary of Application: Bio-PEPA is used for modelling and analysing collective behaviours in swarm robotics .

Methods of Application: A swarm robotics system can be analysed at two levels: the macroscopic level, to study the collective behaviour of the system, and the microscopic level, to study the robot-to-robot and robot-to-environment interactions .

Results or Outcomes: By using Bio-PEPA, it is possible to model distributed systems and their space-time characteristics in a natural way .

Application in Environmental Science

Results or Outcomes: For 40 wt.% PEPA-loaded MCM-41, the CO2 adsorption capacity and amine efficiency at 60 °C were 1.34 mmol/g and 0.18 mol CO2/mol N .

Application in Material Science

Summary of Application: Poly (vinylphosphonic acid) (PVPA) and polyethylenepolyamine (PEPA) are used as novel intumescent flame retardants to improve the properties of MXene (2D Ti3C2Tx)/poly (vinyl alcohol) (PVA) nanocomposites .

Methods of Application: The flame-retardant properties, thermal stability, and mechanical properties of MXene/PVA nanocomposites were investigated .

PEPA is classified as a sulfonamide and has the molecular formula C₁₆H₁₆F₂N₂O₄S₂. It exhibits a molar mass of approximately 402.43 g/mol. The compound is recognized for its significant potency as an AMPA receptor modulator, being up to 100 times more potent than aniracetam in vitro . Its structure includes a difluorophenoxyacetamide moiety, which contributes to its unique pharmacological properties.

PEPA has been shown to produce memory-enhancing effects in animal models, specifically in rats when administered intravenously. The compound's ability to potentiate AMPA receptor activity suggests potential applications in cognitive enhancement and treatment of neurological disorders . Its selectivity for AMPA receptors makes it an interesting candidate for research into neuropharmacology.

The synthesis of PEPA involves several steps typical of organic chemistry processes. While specific detailed procedures are not widely published, the general approach includes:

  • Formation of the sulfonamide linkage: This involves reacting an appropriate amine with a sulfonyl chloride.
  • Coupling with difluorophenoxyacetic acid: The sulfonamide is then coupled with a difluorophenoxyacetic acid derivative to form the final product.
  • Purification: The crude product is purified using techniques such as recrystallization or chromatography.

These steps highlight the complexity involved in synthesizing PEPA and emphasize the necessity for careful control of reaction conditions to achieve high purity and yield.

PEPA's primary application lies in neuroscience research, particularly in studies related to synaptic plasticity and memory enhancement. Its role as an AMPA receptor positive allosteric modulator makes it valuable for exploring therapeutic strategies for cognitive disorders such as Alzheimer's disease and other forms of dementia . Additionally, due to its chemical properties, PEPA may also find applications in environmental chemistry as an analytical standard for detecting per- and polyfluoroalkyl substances.

Research on PEPA has focused on its interactions with AMPA receptors and other neurotransmitter systems. Studies indicate that PEPA selectively enhances glutamate receptor currents without significant effects on other neurotransmitter systems, suggesting a targeted mechanism of action . Further studies are required to fully elucidate its pharmacokinetics and potential side effects.

Several compounds share structural or functional similarities with PEPA. Here are some notable examples:

Compound NameStructure TypeKey Features
AniracetamRacetam derivativeCognitive enhancer; less potent than PEPA
Perfluoro-2-ethoxypropanoic acidPerfluoroalkyl substanceEnvironmental contaminant; different application
Perfluoro-2-methoxypropanoic acidPerfluoroalkyl substanceSimilar environmental applications

Uniqueness of PEPA: Unlike other compounds listed, PEPA's specific action as a positive allosteric modulator at AMPA receptors distinguishes it within both pharmacological and environmental contexts. Its ability to enhance cognitive function through modulation rather than direct activation sets it apart from traditional agonists like aniracetam.

XLogP3

2.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

402.05195567 g/mol

Monoisotopic Mass

402.05195567 g/mol

Heavy Atom Count

26

UNII

8S4PR7A8JS

Wikipedia

PEPA_(drug)

Dates

Modify: 2023-09-12
[1]. Sekiguchi M, et al. Pharmacological detection of AMPA receptor heterogeneity by use of two allosteric potentiators in rat hippocampal cultures. Br J Pharmacol. 1998 Apr;123(7):1294-303.
[2]. Ahmed AH, et al. Molecular mechanism of flop selectivity and subsite recognition for an AMPA receptor allosteric modulator: structures of GluA2 and GluA3 in complexes with PEPA. Biochemistry. 2010 Apr 6;49(13):2843-50.
[3]. Yamada D, et al. Facilitating actions of an AMPA receptor potentiator upon extinction of contextually conditioned fear response in stressed mice. Neurosci Lett. 2011 Jan 25;488(3):242-6.
[4]. Zhang QG, et al. Positive modulation of AMPA receptors prevents downregulation of GluR2 expression and activates the Lyn-ERK1/2-CREB signaling in rat brain ischemia. Hippocampus. 2010 Jan;20(1):65-77.

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